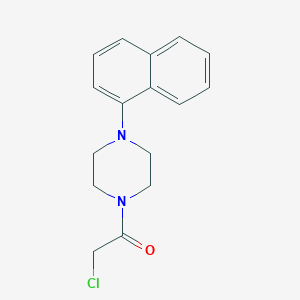
2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a naphthyl group attached to the piperazine ring, which is further connected to a chloroethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone typically involves the reaction of 1-naphthylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1-naphthylpiperazine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets industry standards.
化学反应分析
Types of Reactions
2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted piperazine derivatives.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols.
科学研究应用
2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the interactions of piperazine derivatives with biological targets.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The naphthyl group enhances the compound’s binding affinity to hydrophobic pockets within the target molecules, thereby increasing its potency.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(4-methyl-piperazin-1-yl)-ethanone
- 2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
- 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone
Uniqueness
2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in scientific research.
属性
CAS 编号 |
165751-25-7 |
|---|---|
分子式 |
C16H17ClN2O |
分子量 |
288.77 g/mol |
IUPAC 名称 |
2-chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C16H17ClN2O/c17-12-16(20)19-10-8-18(9-11-19)15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2 |
InChI 键 |
OENBSMXVIPAGLF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC3=CC=CC=C32)C(=O)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
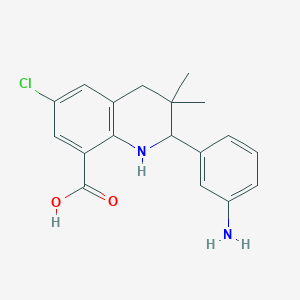
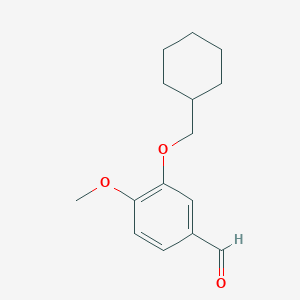
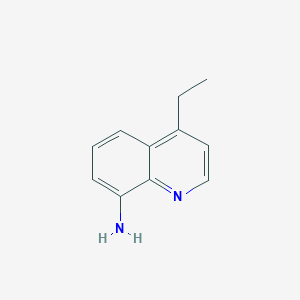


![4-[[2-[[5-amino-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-3-chloroBenzoic acid](/img/structure/B8712773.png)
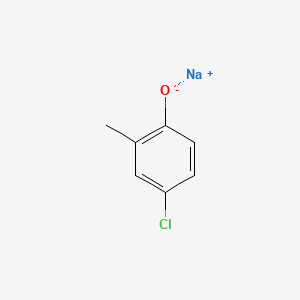
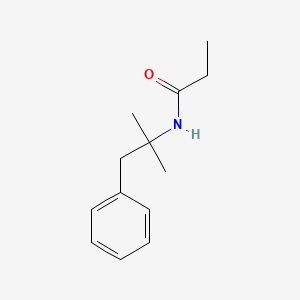
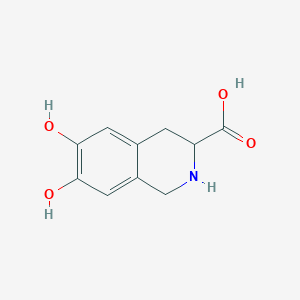
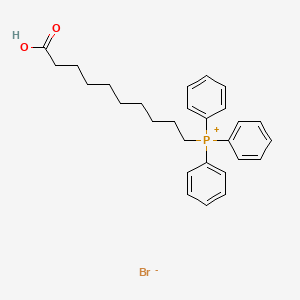
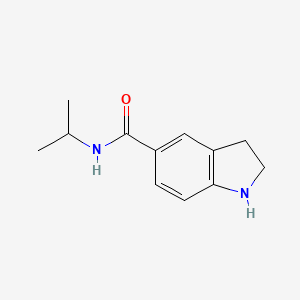
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3,4-dimethyl-2-(trimethylsilyl)-](/img/structure/B8712810.png)
![8-Hydroxymethyl-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B8712819.png)
![2-Butanone, 4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B8712832.png)
